N-(2-chloro-4-methylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
This compound features a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-chloro-4-methylphenyl group. Its molecular formula is C₁₈H₁₄Cl₂N₂O₂S, with a molecular weight of 377.29 g/mol (calculated).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-11-5-6-15(14(20)7-11)22-17(23)10-25-18-21-9-16(24-18)12-3-2-4-13(19)8-12/h2-9H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAADSVDJZSILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
a) 1,3-Oxazole vs. 1,3,4-Oxadiazole Derivatives
-
- Structure: N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide.
- Key Difference: 4-Fluorophenyl substituent on oxazole vs. 3-chlorophenyl in the target compound.
- Molecular Weight: 376.83 g/mol (vs. 377.29 g/mol for the target).
- Significance: Fluorine substitution may enhance metabolic stability compared to chlorine .
b) Indole-Substituted Oxadiazoles ():
- Compound 8t : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
Substituent Effects on Bioactivity
a) Chlorophenyl vs. Fluorophenyl
- F465-0358 (4-fluorophenyl): Structural analog with comparable molecular weight but differing electronic properties. Fluorine’s electronegativity may improve membrane permeability .
- Compound 7c (3-chlorophenyl): Demonstrated thrombolytic activity (45–50% clot lysis) and antibacterial efficacy, suggesting chlorine’s role in target binding .
b) Methyl and Chloro Substituents on Acetamide
Key Research Findings
Antibacterial Potency : 1,3,4-Oxadiazole derivatives (e.g., 7c) outperform 1,3-oxazole analogs in antibacterial activity, likely due to enhanced hydrogen bonding with the oxadiazole core .
Toxicity Profile : Low hemolytic activity (<10% lysis) in 1,3,4-oxadiazoles (e.g., 7c) indicates favorable safety for therapeutic development .
Enzyme Inhibition : Indole-containing derivatives (e.g., 8t) exhibit moderate enzyme inhibition, while simpler chlorophenyl analogs may prioritize antibacterial over metabolic targets .
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